Dimethyl dichloromalonate
CAS No.: 29653-30-3
Cat. No.: VC18967634
Molecular Formula: C5H6Cl2O4
Molecular Weight: 201.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29653-30-3 |
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Molecular Formula | C5H6Cl2O4 |
Molecular Weight | 201.00 g/mol |
IUPAC Name | dimethyl 2,2-dichloropropanedioate |
Standard InChI | InChI=1S/C5H6Cl2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 |
Standard InChI Key | IELVZWLJMUPAEK-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C(=O)OC)(Cl)Cl |
Introduction
Chemical Identity and Structural Features
Dimethyl dichloromalonate is structurally characterized by two chlorine atoms substituted at the alpha position of the malonate ester. Its molecular formula is C₅H₆Cl₂O₄, with a molecular weight of 209.00 g/mol. The compound exists as a liquid at room temperature, with a boiling point estimated to exceed 200°C based on analog chlorinated malonates . Spectroscopic data, though limited in published literature, can be inferred from related compounds:
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¹H NMR: A singlet for the two methyl ester groups (δ ~3.8 ppm) and absence of the α-proton signal due to chlorine substitution.
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IR: Strong carbonyl stretches near 1750 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .
Synthesis and Reaction Dynamics
Chlorination of Dimethyl Malonate
The primary route to dimethyl dichloromalonate involves the chlorination of dimethyl malonate (C₅H₈O₄) with sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a free-radical mechanism, where successive chlorine substitutions occur at the alpha carbon .
Optimized Reaction Conditions:
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Molar Ratio: Excess sulfuryl chloride (≥2 equivalents) relative to dimethyl malonate.
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Temperature: Maintained at 40–45°C to balance reaction rate and selectivity .
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Solvent: Neat (solvent-free) conditions favor higher conversion but reduce selectivity.
Under these conditions, the reaction produces a mixture dominated by dimethyl 2-chloromalonate (mono-chloro) and dimethyl 2,2-dichloromalonate (di-chloro). Extended reaction times or elevated temperatures exacerbate dichloro formation, with yields reaching 15% after 48 hours .
Byproduct Formation and Control
Dimethyl dichloromalonate arises predominantly as an undesired byproduct in mono-chloromalonate synthesis. Key factors influencing its formation include:
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Chlorinating Agent Excess: Higher SO₂Cl₂ equivalents increase dichloro impurity.
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Reaction Duration: Prolonged heating promotes over-chlorination .
Purification Strategies
Silica Gel Chromatography
A scalable purification method involves silica gel filtration to isolate dimethyl dichloromalonate from mono-chloro analogs . The process entails:
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Adsorption: Crude product is adsorbed onto silica gel (60–120 mesh) using ethyl acetate.
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Elution: Sequential washing with hexane-ethyl acetate gradients (2% to 25% EtOAc) separates dichloro and mono-chloro species.
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Yield: The dichloro compound is recovered in later fractions, albeit with moderate efficiency (≤20% recovery) .
Challenges in Distillation
Fractional distillation, while theoretically viable, is impractical due to:
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Thermal Sensitivity: Decomposition risks at high temperatures.
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Similar Boiling Points: Close volatility with mono-chloro analog complicates separation .
Analytical Characterization
Gas Chromatography (GC) Profiling
GC analysis of reaction mixtures reveals dimethyl dichloromalonate as a distinct peak with a retention time longer than the mono-chloro counterpart. In pilot-scale syntheses, dichloro impurity levels reach 5–15% under suboptimal conditions .
Spectroscopic Data
While direct data for dimethyl dichloromalonate is sparse, extrapolation from related compounds suggests:
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ESI-MS: Molecular ion peaks at m/z 209 (M⁺) and 211 (M⁺+2) due to chlorine isotopes.
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IR Spectroscopy: Absence of C-H stretches adjacent to the carbonyl group, contrasting with mono-chloro analogs .
Applications and Reactivity
Role in Organic Synthesis
Dimethyl dichloromalonate’s utility remains underexplored, but potential applications include:
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Precursor for Dichloroacetic Acid Derivatives: Hydrolysis under basic conditions yields dichloroacetic acid, a moiety in agrochemicals .
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Cross-Coupling Reactions: The electron-withdrawing chlorine atoms may facilitate palladium-catalyzed couplings, though this remains speculative without empirical data.
Comparative Analysis with Analogues
Future Directions
Synthetic Methodologies
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Catalytic Chlorination: Exploring catalysts (e.g., Lewis acids) to enhance di-chloro selectivity.
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Flow Chemistry: Continuous processes to minimize over-chlorination.
Application-Driven Research
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